

(2R,4S)-Hydroxy Itraconazole-d5 chemical structure and properties

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Compound of Interest

Compound Name: (2R,4S)-Hydroxy Itraconazole-d5

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An In-depth Technical Guide to (2R,4S)-Hydroxy Itraconazole-d5

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **(2R,4S)-Hydroxy Itraconazole-d5**. This deuterated analog of a primary active metabolite of the antifungal agent Itraconazole is a critical tool for researchers, scientists, and drug development professionals, particularly in the fields of pharmacokinetics and metabolic studies.

Chemical Structure and Properties

(2R,4S)-Hydroxy Itraconazole-d5 is a stable, isotopically labeled form of (2R,4S)-Hydroxy Itraconazole. The deuterium labels make it an ideal internal standard for quantitative analysis by mass spectrometry.

Table 1: Chemical and Physical Properties of **(2R,4S)-Hydroxy Itraconazole-d5**

Property	Value	Reference
Chemical Name	4-(4-(4-((2R,4S)-2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(butan-2-yl-d5)-2,4-dihydro-3H-1,2,4-triazol-3-one	[1](--INVALID-LINK----INVALID-LINK--)
Molecular Formula	C ₃₅ H ₃₃ D ₅ Cl ₂ N ₈ O ₄	[2](3--INVALID-LINK--)
Molecular Weight	710.7 g/mol	[1](--INVALID-LINK--)
CAS Number	1217510-38-7	[1](--INVALID-LINK----INVALID-LINK--)
Appearance	White to off-white solid	[2](3--INVALID-LINK--)
Solubility	Soluble in Acetonitrile:Methanol (1:1). Slightly soluble in Chloroform and Methanol.	(4--INVALID-LINK--)
Storage	Store at -20°C	(4--INVALID-LINK--)

Synthesis and Manufacturing

The synthesis of **(2R,4S)-Hydroxy Itraconazole-d5** is a complex, multi-step process that involves the preparation of the core itraconazole structure followed by the introduction of deuterium atoms. While specific, proprietary synthesis methods for the deuterated compound are not publicly detailed, the general approach can be inferred from the synthesis of the non-labeled compound.

A convergent total synthesis of enantiomerically-pure (2R,4S,2'S,3'R)-hydroxyitraconazole has been described, which provides a potential pathway for the synthesis of the deuterated analog. This process involves the careful construction of the dioxolane and triazolone moieties of the molecule with precise stereochemical control. The deuterium atoms are typically introduced by

using a deuterated starting material or through a deuteration reaction at a late stage of the synthesis.

Experimental Protocols

Quantification in Biological Matrices using LC-MS/MS

(2R,4S)-Hydroxy Itraconazole-d5 is primarily used as an internal standard for the accurate quantification of hydroxy itraconazole in biological samples such as plasma.

Objective: To determine the concentration of hydroxy itraconazole in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Materials:

- **(2R,4S)-Hydroxy Itraconazole-d5** (Internal Standard)
- Human plasma samples
- Acetonitrile
- Methanol
- Ammonium formate
- Formic acid
- Solid-phase extraction (SPE) cartridges
- HPLC column (e.g., C18)
- A tandem mass spectrometer

Protocol:

- Sample Preparation:
 - To 100 μ L of plasma, add 25 μ L of the internal standard solution (**(2R,4S)-Hydroxy Itraconazole-d5** in methanol).

- Precipitate proteins by adding 300 μ L of acetonitrile.
- Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Alternatively, for higher sensitivity, perform solid-phase extraction.
- Liquid Chromatography:
 - Inject the supernatant onto a C18 HPLC column.
 - Use a gradient mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
 - Elute the analytes with a programmed gradient to ensure separation from other plasma components.
- Mass Spectrometry:
 - Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
 - Monitor the specific mass-to-charge ratio (m/z) transitions for both hydroxy itraconazole and **(2R,4S)-Hydroxy Itraconazole-d5**.

Table 2: Example Mass Spectrometry Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Hydroxy Itraconazole	721.3	392.3
(2R,4S)-Hydroxy Itraconazole-d5	726.3	397.3

- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

- Determine the concentration of hydroxy itraconazole in the unknown samples from the calibration curve.

Pharmacology and Metabolism

Itraconazole is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to its major active metabolite, hydroxy itraconazole.^[5] This metabolite exhibits antifungal activity comparable to the parent drug. **(2R,4S)-Hydroxy Itraconazole-d5**, being a deuterated analog, is expected to have a similar pharmacological profile but may exhibit a different metabolic rate due to the kinetic isotope effect. This property makes it valuable in studies investigating the metabolism and pharmacokinetics of itraconazole.

The primary mechanism of action of itraconazole and its hydroxy metabolite is the inhibition of fungal cytochrome P450 14 α -demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.^{[5][6]} Inhibition of ergosterol synthesis leads to disruption of the cell membrane, increased permeability, and ultimately, fungal cell death.^[5]

Metabolic Pathway of Itraconazole

The following diagram illustrates the metabolic conversion of Itraconazole to Hydroxy Itraconazole, a key pathway in its mechanism of action and clearance.

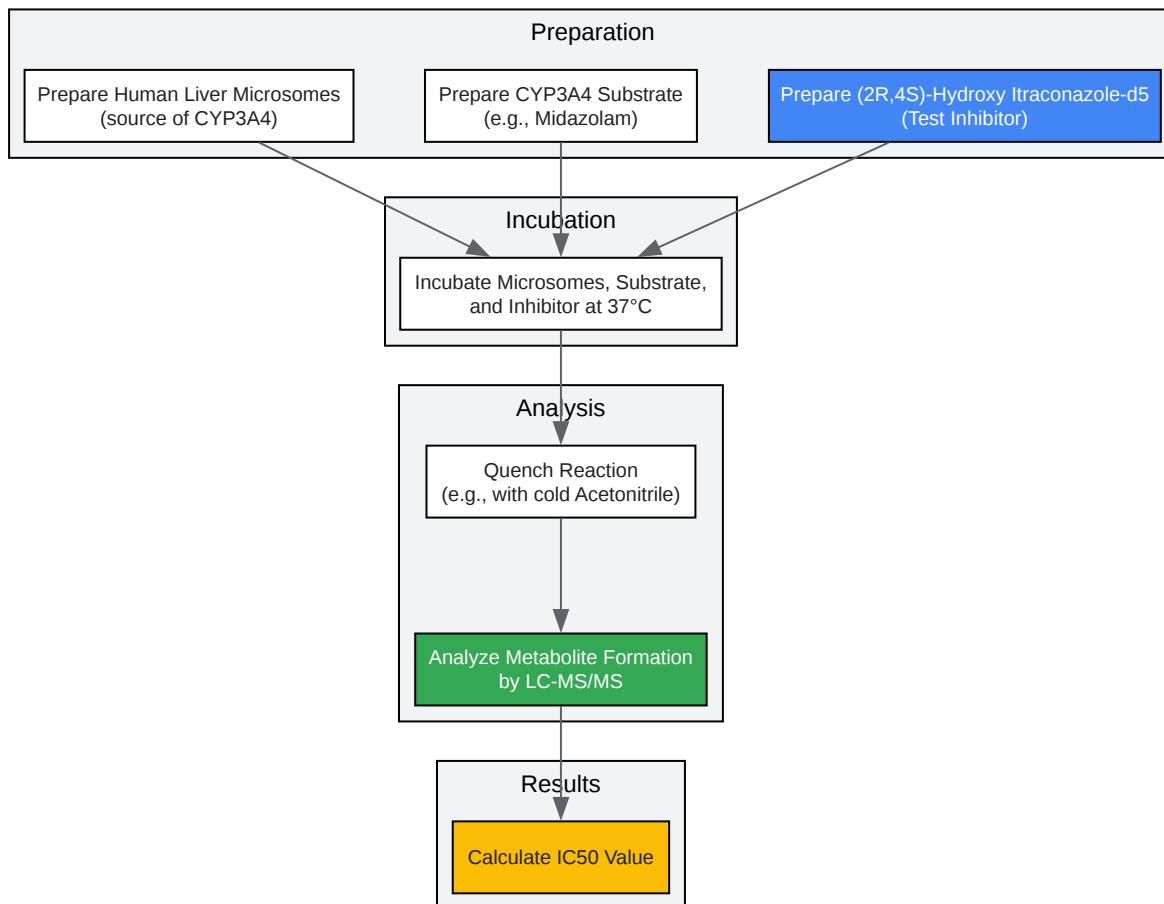


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Caption: Metabolic conversion of Itraconazole to its active metabolite.

Experimental Workflow: In Vitro CYP3A4 Inhibition Assay

(2R,4S)-Hydroxy Itraconazole and its deuterated form are potent inhibitors of CYP3A4. The following workflow outlines a typical in vitro experiment to assess this inhibition.

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Caption: Workflow for determining the in vitro inhibition of CYP3A4.

Conclusion

(2R,4S)-Hydroxy Itraconazole-d5 is an indispensable tool in the research and development of antifungal therapies. Its use as an internal standard ensures the accuracy and reliability of pharmacokinetic and metabolic studies of itraconazole. A thorough understanding of its

chemical properties, synthesis, and analytical applications is crucial for scientists working to optimize antifungal treatments and develop new therapeutic agents.

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